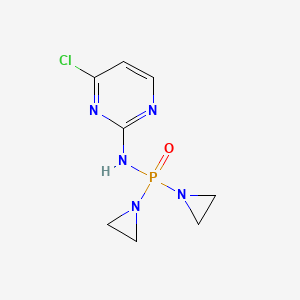
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphinic amide group, which is a derivative of phosphinic acid. The compound also contains aziridine rings and a pyrimidine ring, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- typically involves the reaction of phosphinic acid derivatives with aziridine and pyrimidine compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphinic amide derivatives.
Substitution: The aziridine and pyrimidine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a wide range of substituted phosphinic amides.
科学的研究の応用
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The aziridine rings may participate in covalent bonding with nucleophilic sites, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2-chloro-4-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-5-pyrimidinyl)-
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring and the presence of two aziridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
780-66-5 |
|---|---|
分子式 |
C8H11ClN5OP |
分子量 |
259.63 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H11ClN5OP/c9-7-1-2-10-8(11-7)12-16(15,13-3-4-13)14-5-6-14/h1-2H,3-6H2,(H,10,11,12,15) |
InChIキー |
WRWVVRJOAILLNB-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(NC2=NC=CC(=N2)Cl)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


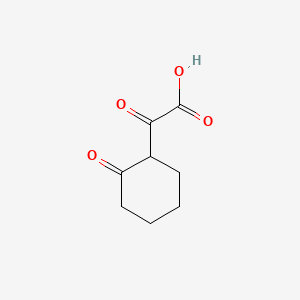
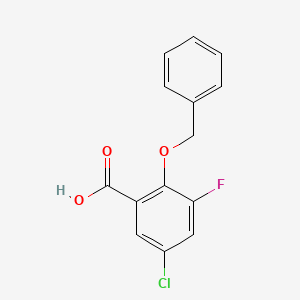
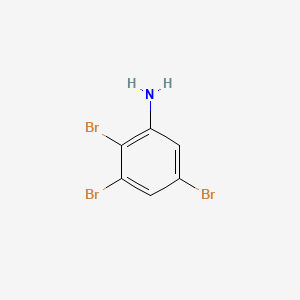
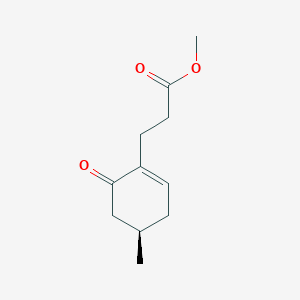
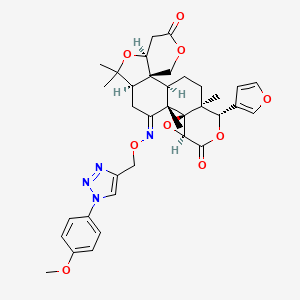
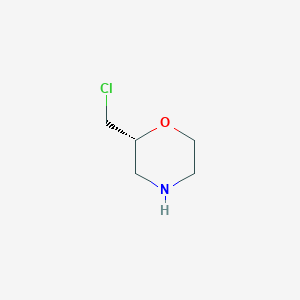
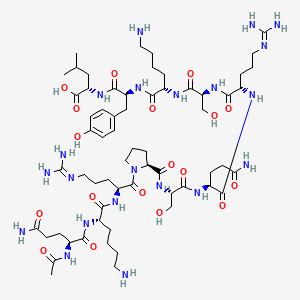
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
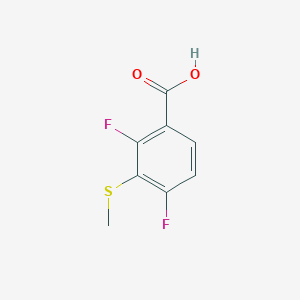
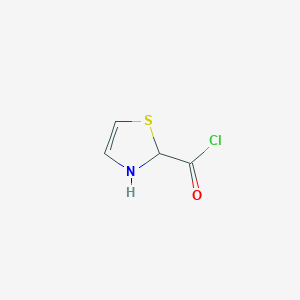
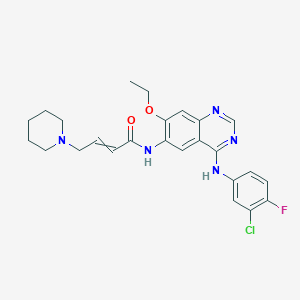
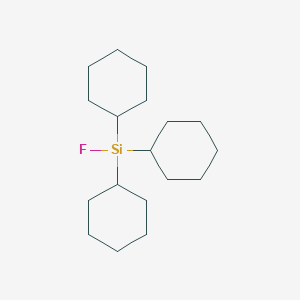
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)
